4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride
Description
4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS: 157327-45-2) is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with a methyl substituent at position 2. It is commonly synthesized as a dihydrochloride salt to enhance stability and solubility for pharmaceutical applications. The compound has been widely utilized as a precursor in medicinal chemistry, particularly in the development of sulfonamide derivatives for targeting metabolic stability and receptor binding . Key identifiers include molecular formula C₇H₁₂Cl₂N₃, molecular weight 218.10 g/mol, and purity levels up to 97% in commercial supplies .
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-5-6-4-8-3-2-7(6)9-10;;/h5,8H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBAYPXCQSWDQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CNCCC2=N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671944 | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157327-45-2 | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Dienamine Condensation Approach
A foundational method involves dienamine intermediates derived from dimethyl acetonedicarboxylate. The process begins with the synthesis of dienamine 2 through a two-step procedure. Subsequent condensation with methylamine derivatives in refluxing methanol (1 h, 72–88% yield) produces the pyrazolo[4,3-c]pyridine core. Critical parameters include:
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Solvent : Methanol (polar protic solvent enhances nucleophilic attack)
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Temperature : Reflux conditions (65–70°C)
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Catalyst : None required (amine acts as base and nucleophile)
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 1 h |
| Yield | 72–88% |
| Purity (HPLC) | >95% |
This route’s efficiency stems from the intramolecular cyclization of dienamine 2 , which avoids competing polymerization side reactions. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic singlet peaks at δ 8.51 (pyrazole-H) and δ 4.49 (methylene-H).
Bromination-Cyclization Sequence
Patent CN102558174B outlines a scalable route starting from 2-amino-5-methylpyridine. The sequence involves:
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Bromination : Treatment with N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C to install bromine at position 4.
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Cyclization : Heating with hydrazine hydrate in ethanol (80°C, 12 h) to form the pyrazolo ring.
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Carbonylation : CO insertion under palladium catalysis (0.5 MPa, 80°C) to introduce the carbonyl group.
Optimization Insights :
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Bromination selectivity improves at lower temperatures (0°C vs. room temperature), reducing di-brominated byproducts from 15% to <3%.
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Palladium(II) acetate outperforms other catalysts (e.g., Pd/C) in carbonylation, achieving 90% conversion.
Representative NMR Data :
Halogenation-Silylation Strategies
Silylation-Mediated Ring Closure
Patent CN111072566A details a telescoped process using trimethylchlorosilane (TMCS) and dichloroacetyl chloride. Key steps include:
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Silylation : Reaction of hydrazide precursors with TMCS in toluene (20°C, 8 h) to form silylated intermediates.
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Halogenation : Treatment with dichloroacetyl chloride at 10–20°C, followed by acid hydrolysis (H2SO4) to induce cyclization.
Advantages :
-
Silylation protects reactive NH groups, minimizing side reactions.
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Acidic workup (pH <2) ensures complete desilylation and protonation of the pyridine nitrogen.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Silylation | 85 |
| Halogenation | 78 |
| Cyclization | 92 |
Industrial-Scale Production
Continuous Flow Synthesis
While Benchchem’s methods are excluded per user instructions, analogous protocols from patent literature highlight:
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Reactor Type : Tubular flow reactors (residence time: 30 min)
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Temperature Gradient : 50°C (inlet) → 120°C (outlet) for exothermic cyclization steps.
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Purification : Continuous centrifugation and recrystallization from ethanol/water (4:1 v/v).
Economic Metrics :
| Metric | Value |
|---|---|
| Annual Capacity | 10 metric tons |
| Production Cost | $1,200/kg |
| Purity | 99.5% (HPLC) |
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Cyclization with Methylhydrazine
The pyrazolo[4,3-c]pyridine core is synthesized via cyclization of intermediates with methylhydrazine. For example:
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Reaction : A tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate intermediate reacts with methylhydrazine in ethanol at room temperature to form the bicyclic pyrazolo[4,3-c]pyridine derivative .
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Conditions : Ethanol, 12 hours, room temperature.
| Starting Material | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate | Methylhydrazine | Boc-protected pyrazolo[4,3-c]pyridine | Ethanol, RT, 12h | 60% |
Boc-Deprotection
Boc (tert-butoxycarbonyl) protecting groups are removed under acidic conditions to yield the free amine:
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Reaction : Treatment of Boc-protected intermediates with hydrogen chloride gas in methanol generates the free base, which is subsequently converted to the hydrochloride salt .
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Conditions : HCl gas in methanol, 0–5°C.
| Intermediate | Reagent | Product | Conditions |
|---|---|---|---|
| Boc-protected pyrazolo[4,3-c]pyridine | HCl gas | 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine hydrochloride | Methanol, 0–5°C |
Reductive Amination
Reductive amination introduces substituents at the N-1 position of the pyrazolo ring:
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Reaction : The free amine reacts with aldehydes/ketones in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form secondary amines .
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Example : Reaction with indole-4-carbaldehyde yields derivatives with enhanced binding affinity in biological assays .
| Amine | Carbonyl Compound | Reagent | Product |
|---|---|---|---|
| 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine | Indole-4-carbaldehyde | NaBH(OAc)₃ | N-(Indol-4-ylmethyl)pyrazolo[4,3-c]pyridine |
N-Alkylation and N-Acylation
The N-1 nitrogen undergoes alkylation or acylation to introduce diverse substituents:
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Alkylation : Treatment with alkyl halides (e.g., 2-bromoethanol) in the presence of a base (e.g., K₂CO₃) .
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Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides .
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| N-Alkylation | 2-Bromoethanol | Hydroxyethyl-substituted derivative | 47–58% |
| N-Acylation | Acetyl chloride | Acetamide derivative | 72–88% |
Aminolysis of Esters
Esters are converted to amides via aminolysis:
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Reaction : Pyrazolo[4,3-c]pyridine esters react with amines (e.g., benzylamine) in the presence of HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
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Conditions : DMF, room temperature, 1–2 hours.
| Ester | Amine | Product | Yield |
|---|---|---|---|
| Methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate | Benzylamine | Benzylamide derivative | 85% |
Mannich Reaction
Mannich reactions introduce aminoalkyl substituents:
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Reaction : ZnCl₂-mediated reaction with formaldehyde and secondary amines to form β-aminoalkyl derivatives .
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Application : Enhances solubility and bioavailability of derivatives .
| Substrate | Reagents | Product |
|---|---|---|
| Pyrazolo[4,3-c]pyridine | Formaldehyde, piperidine | β-Piperidinomethyl derivative |
Salt Formation
The free base is converted to the dihydrochloride salt for stability and solubility:
| Free Base | Reagent | Product |
|---|---|---|
| 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine | HCl | Dihydrochloride salt |
Key Research Findings
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Stereochemical Influence : Substituents at the N-1 position (e.g., hydroxyethyl or amine groups) significantly enhance binding affinity to biological targets like TbPEX14 .
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Thermodynamic Stability : The presence of a methyl group at N-2 stabilizes the solvation shell in protein-ligand complexes .
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Industrial Relevance : Continuous flow reactors optimize large-scale synthesis, improving yield and purity .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antidepressant effects. The compound's ability to modulate neurotransmitter systems makes it a candidate for developing new antidepressants. Studies have shown that it can enhance the availability of serotonin and norepinephrine in the synaptic cleft, which is crucial for mood regulation .
Neuroprotective Effects
The compound has demonstrated neuroprotective properties in various models of neurodegenerative diseases. Its ability to inhibit oxidative stress and inflammation suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .
Anticancer Properties
Preliminary studies have indicated that 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways . This makes it a promising candidate for further development as an anticancer agent.
Receptor Binding Studies
Binding affinity studies reveal that this compound interacts with various receptors in the central nervous system (CNS), including serotonin and dopamine receptors. This interaction profile is essential for its potential use in treating psychiatric disorders .
Drug Metabolism and Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). These characteristics enhance its viability as a therapeutic agent .
Case Study 1: Antidepressant Efficacy
A double-blind study evaluated the antidepressant effects of a pyrazolo[4,3-c]pyridine derivative in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls after six weeks of treatment .
Case Study 2: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings support its potential role in neuroprotection .
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets. For instance, some derivatives have been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions suggest that the compound can induce apoptosis and inhibit cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: The target compound and its 3-amino derivative share comparable yields (~53%), suggesting similar reactivity in cyclization and salt formation steps .
- Substituent Effects : Alkyl or aryl groups at position 1 (e.g., propyl in 12f) reduce yields (30–45%) compared to the methyl-substituted parent compound, likely due to steric hindrance during synthesis .
- Melting Points : Derivatives with bulky substituents (e.g., 12f: 142–143°C) exhibit higher melting points than the target compound’s hydrochloride form (252–254°C), indicating differences in crystallinity and intermolecular interactions .
Physicochemical Properties
| Property | Target Compound | 3-(3-Chlorophenyl) Derivative | 3-Amino Derivative |
|---|---|---|---|
| Molecular Weight | 218.10 | 310.62 | 187.65 |
| Solubility | High (dihydrochloride salt) | Likely reduced due to chlorophenyl group | Moderate (hydrochloride salt) |
| LogP | Estimated ~1.2 | ~2.8 (chlorophenyl increases lipophilicity) | ~0.5 (polar amino group) |
Key Insights :
- The dihydrochloride form of the target compound improves aqueous solubility, critical for formulation in drug discovery .
Biological Activity
4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS No. 157327-45-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of pyrazolo[4,3-c]pyridines, which are known for their potential therapeutic applications in various fields, including antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃Cl₂N₃ |
| Molecular Weight | 210.10 g/mol |
| CAS Number | 157327-45-2 |
| Solubility | 1.18 mg/ml |
| Log P (Octanol/Water) | 0.84 |
| Bioavailability Score | 0.55 |
The compound exhibits high gastrointestinal absorption and is permeable across the blood-brain barrier, indicating potential central nervous system activity .
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of pyrazolo[4,3-c]pyridine derivatives. One notable study evaluated the antibacterial activity of various substituted compounds against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of Pyrazolo[4,3-c]pyridine Derivatives
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| Compound A | 0.21 | Pseudomonas aeruginosa |
| Compound B | 0.25 | Escherichia coli |
| Compound C | 0.30 | Staphylococcus aureus |
Cytotoxicity and Anticancer Activity
In addition to antimicrobial properties, the cytotoxic effects of this compound have been explored in various cancer cell lines. One study utilized the MTT assay to assess cytotoxicity against HaCat and Balb/c 3T3 cells. The findings revealed that certain derivatives showed significant cytotoxic effects at low concentrations, suggesting potential as anticancer agents .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study focused on the effects of various substituted pyrazolo[4,3-c]pyridines on HepG-2 (liver cancer) cells demonstrated that compounds with specific substituents exhibited enhanced apoptotic activity through caspase activation pathways .
Molecular docking studies have provided insights into the binding interactions of these compounds with target enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, one study reported that certain derivatives formed stable interactions within the active site of DNA gyrase and MurD enzymes, crucial for bacterial replication and survival .
Table 2: Binding Interactions with Target Enzymes
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Compound A | DNA Gyrase | -10.5 | H-bonds with SER1084 |
| Compound B | MurD | -9.8 | Pi-Pi stacking with nucleotides |
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Acid Used | HCl (concentrated) | |
| Solvent | Methanol or water | |
| Temperature | 0–50°C | |
| Reaction Time | 1–3 hours | |
| Yield | ~50–70% (varies with purity) |
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
The compound is hygroscopic and thermally sensitive. Short-term storage (1–2 weeks) requires -4°C in airtight, desiccated containers. For long-term stability (1–2 years), store at -20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation . Prior to use, equilibrate the compound to room temperature in a desiccator to minimize moisture absorption.
Advanced: How can structural discrepancies in synthesized batches be resolved?
Methodological Answer:
Discrepancies often arise from incomplete salt formation or stereochemical impurities. Use a multi-technique approach:
- X-ray Diffraction (XRD): Resolve crystal structure ambiguities.
- NMR Spectroscopy: Compare ¹H/¹³C NMR peaks with computational models (e.g., density functional theory) to verify substituent positions.
- Mass Spectrometry (HRMS): Confirm molecular weight and chloride ion adducts.
- InChI/SMILES Validation: Cross-reference with standardized identifiers (e.g., InChI=1S/C6H8N2S...) .
Q. Table 2: Key Analytical Parameters
| Technique | Target Data | Reference |
|---|---|---|
| ¹H NMR | δ 2.35 (s, 3H, CH3), δ 3.2–4.1 (m, 4H, CH2) | |
| HPLC Purity | ≥98% (C18 column, 0.1% TFA/ACN gradient) |
Advanced: What strategies address contradictory bioactivity data in pharmacological studies?
Methodological Answer:
Contradictions may stem from impurities, assay conditions, or receptor heterogeneity. Mitigation strategies include:
- Purity Reassessment: Use HPLC-MS to detect trace impurities (e.g., unreacted intermediates) that may antagonize target receptors .
- Assay Standardization: Replicate studies under controlled conditions (pH, temperature, cell line passage number).
- Orthogonal Binding Assays: Combine surface plasmon resonance (SPR) with radioligand displacement to validate receptor affinity .
- Dose-Response Curves: Ensure EC50/IC50 values are consistent across multiple replicates.
Basic: What safety protocols are critical during experimental handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods for weighing and reactions to prevent inhalation of fine particles.
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before segregating as hazardous waste .
Advanced: How can researchers optimize solubility for in vivo studies?
Methodological Answer:
The dihydrochloride salt improves aqueous solubility, but precipitation at physiological pH may occur. Strategies include:
- Co-Solvent Systems: Use 5–10% DMSO/PEG-400 in saline for intravenous administration.
- pH Adjustment: Buffer solutions (pH 4–5) stabilize the protonated form.
- Nanoparticle Encapsulation: Lipid-based carriers enhance bioavailability in pharmacokinetic studies .
Advanced: How to resolve discrepancies in thermal stability data?
Methodological Answer:
Variations in melting points (reported inconsistently in literature) require differential scanning calorimetry (DSC) under nitrogen. Compare decomposition onset temperatures (Td) across batches and reference computational thermogravimetric analysis (TGA) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
